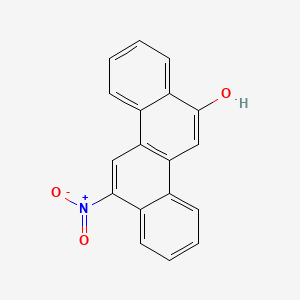
Dimethyl 2-hexyltridec-4-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-hexyltridec-4-enedioate is an organic compound with the molecular formula C21H38O4 It is a diester derived from 2-hexyltridec-4-enedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-hexyltridec-4-enedioate typically involves the esterification of 2-hexyltridec-4-enedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be summarized as follows:
2-hexyltridec-4-enedioic acid+2CH3OHH2SO4Dimethyl 2-hexyltridec-4-enedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-hexyltridec-4-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-hexyltridec-4-enedioic acid and methanol.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Oxidative cleavage of the double bond can produce shorter-chain carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are used.
Major Products
Hydrolysis: 2-hexyltridec-4-enedioic acid and methanol.
Reduction: Corresponding diol.
Oxidation: Shorter-chain carboxylic acids.
Applications De Recherche Scientifique
Dimethyl 2-hexyltridec-4-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which dimethyl 2-hexyltridec-4-enedioate exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s molecular targets and pathways can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Membrane Interaction: Incorporation into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Dimethyl 2-hexyltridec-4-enedioate can be compared with other similar compounds, such as:
Dimethyl 2-hexylhexanedioate: Similar ester structure but with a saturated carbon chain.
Dimethyl 2-hexyl-2-butenedioate: Contains a double bond in a different position.
Dimethyl 2-hexyl-2,4-hexadienoate: Contains multiple double bonds.
Uniqueness
This compound is unique due to its specific double bond position and long carbon chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
137044-45-2 |
|---|---|
Formule moléculaire |
C21H38O4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
dimethyl 2-hexyltridec-4-enedioate |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-19(21(23)25-3)17-14-11-9-7-8-10-12-15-18-20(22)24-2/h11,14,19H,4-10,12-13,15-18H2,1-3H3 |
Clé InChI |
PESNTCIOJMFWLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
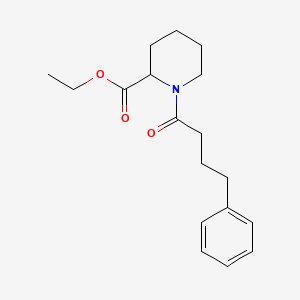

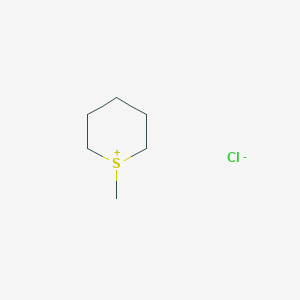
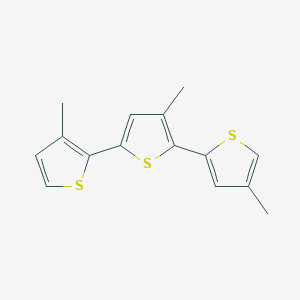

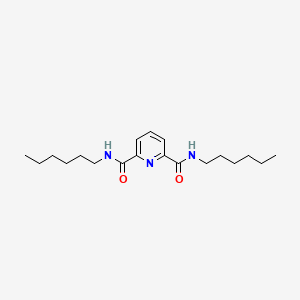
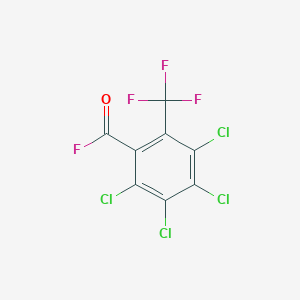

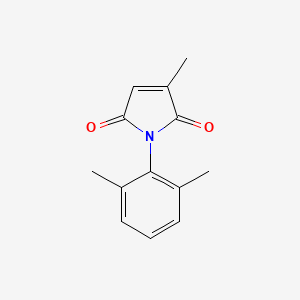
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
